Ro 04-5595

Description

Structure

3D Structure

Properties

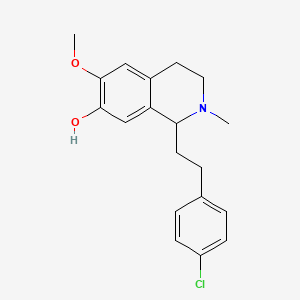

Molecular Formula |

C19H22ClNO2 |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C19H22ClNO2/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3 |

InChI Key |

DSTWURHEHMZWEI-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 04-5595

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, effects on neuronal signaling, and its application in experimental research. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective GluN2B Antagonism

This compound exerts its effects by acting as a competitive antagonist at the ifenprodil binding site on the GluN2B subunit of the NMDA receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. The specific composition of GluN2 subunits (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. By selectively binding to the GluN2B subunit, this compound allosterically inhibits the ion channel function, preventing the influx of Ca2+ in response to glutamate and glycine binding. This selective antagonism allows for the targeted modulation of neuronal plasticity and excitability in brain regions where GluN2B-containing NMDA receptors are predominantly expressed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the GluN2B subunit of the NMDA receptor.

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| Binding Affinity (Ki) | 2 nM | Rat brain slices | Radioligand binding assay with [3H]ifenprodil | [1] |

| IC50 | <200 nmol/L | Chicken embryo forebrain cell culture | Calcium influx assay | [2][3] |

| EC50 | 186 ± 32 nmol/L | Chicken embryo forebrain cell culture | Calcium influx assay | [3] |

| Electrophysiology | 10 µM | Rat brain slices (oval bed nucleus of the stria terminalis) | Whole-cell patch-clamp recording | [4] |

| -21.4 ± 1.9% reduction in NMDA-EPSC amplitude in control rats | ||||

| Behavioral Studies (CPP) | 0.1–2.0 μ g/0.5 μl (intra-PLC microinfusion) | Rats | Conditioned Place Preference | |

| 10 mg/kg (intraperitoneal injection) | Rats | In vivo blockade for electrophysiology |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GluN2B subunit using [3H]-ifenprodil as the radioligand.

Materials:

-

Rat brain tissue expressing GluN2B-containing NMDA receptors (e.g., forebrain)

-

[3H]-ifenprodil (Radioligand)

-

This compound (Competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a known concentration of a non-labeled GluN2B ligand (e.g., 10 µM ifenprodil) for non-specific binding.

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]-ifenprodil at a final concentration close to its Kd (e.g., 2-5 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices and assessing the effect of this compound.

Materials:

-

Rodent brain slices (e.g., from the hippocampus or prefrontal cortex)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal solution for the patch pipette containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from a rodent using a vibratome in ice-cold, oxygenated aCSF. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. Visualize neurons using a microscope with DIC optics.

-

Whole-Cell Recording: Obtain a gigaseal (>1 GΩ) on the membrane of a target neuron using a glass micropipette filled with the internal solution. Rupture the membrane to achieve the whole-cell configuration.

-

EPSC Recording: Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents and at +40 mV to record NMDA receptor-mediated currents (to relieve the Mg2+ block). Evoke synaptic responses by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

-

Drug Application: After obtaining a stable baseline of NMDA-EPSCs for 5-10 minutes, perfuse the slice with aCSF containing this compound (e.g., 10 µM) for 10-15 minutes.

-

Data Acquisition and Analysis: Record the NMDA-EPSCs before, during, and after the application of this compound. Analyze the amplitude and kinetics of the currents to determine the inhibitory effect of the compound.

Conditioned Place Preference (CPP)

This protocol describes a CPP paradigm to assess the motivational effects of this compound.

Apparatus:

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.

Procedure:

-

Pre-Conditioning (Habituation and Baseline Preference):

-

Day 1 (Habituation): Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

-

Day 2 (Baseline): Record the time the animal spends in each of the two outer chambers for 15 minutes to determine any initial preference.

-

-

Conditioning (4-8 days):

-

On conditioning days, the procedure is divided into two sessions separated by several hours.

-

Morning Session (Drug Pairing): Administer this compound (e.g., via microinfusion into a specific brain region or systemic injection) and immediately confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.

-

Afternoon Session (Vehicle Pairing): Administer the vehicle (e.g., saline) and confine the animal to the opposite outer chamber for 30 minutes.

-

Alternate the drug and vehicle pairings across days.

-

-

Post-Conditioning (Test Day):

-

The day after the last conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes.

-

Record the time spent in each of the outer chambers.

-

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the baseline preference indicates a rewarding effect (Conditioned Place Preference). Conversely, a significant decrease indicates an aversive effect (Conditioned Place Aversion).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. By blocking the GluN2B subunit, this compound prevents the calcium influx that is critical for the activation of downstream signaling cascades involved in synaptic plasticity.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound.

Logical Relationship in Conditioned Place Preference

This diagram illustrates the logical flow and expected outcomes of a Conditioned Place Preference experiment with a rewarding compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]

Ro 04-5595: A Selective GluN2B Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, functional activity, and the experimental methodologies used to evaluate its pharmacological profile. Detailed protocols for key in vitro and in vivo assays are presented, alongside visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting the GluN2B subunit.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The diverse subtypes of the GluN2 subunit (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The GluN2B subunit, in particular, has garnered significant interest as a therapeutic target for a range of neurological and psychiatric disorders.

This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its selectivity allows for the specific interrogation of this receptor subtype, both in vitro and in vivo.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| Kᵢ | 2 nM | Rat | Relative to [³H]ifenprodil at GluN2B receptors in brain slices. | [1] |

Table 2: Functional Activity of this compound

| Parameter | Value | Assay Type | Cell/Tissue Type | Reference |

| EC₅₀ | 186 ± 32 nmol/L | Inhibition of Calcium Influx | Primary cultures from chicken embryo forebrain | [2][3] |

| Concentration for NMDA-EPSC reduction in control rats | 10 μM | Electrophysiology (Whole-cell patch clamp) | Oval bed nucleus of the stria terminalis (ovBNST) slices from rats | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol is adapted from a method for determining the binding of a radiolabeled ligand to brain tissue sections, where this compound is used to define non-specific binding.

Objective: To determine the specific binding of a radioligand (e.g., [³H]Ro 25-6981) to GluN2B-containing NMDA receptors.

Materials:

-

Fresh-frozen brain tissue

-

Cryostat

-

Tris-HCl buffer (50 mM, pH 7.4)

-

EDTA (10 mM)

-

Radioligand ([³H]Ro 25-6981, 5 nM)

-

This compound (10 μM in buffer for non-specific binding)

-

Ice-cold distilled water

-

Tritium-sensitive imaging plates

Procedure:

-

Prepare cryostat sections of fresh-frozen brains.

-

Pre-incubate the sections twice for 10 minutes each at 22°C in 130 ml of Tris-HCl buffer containing 10 mM EDTA.

-

Incubate the sections in the same buffer containing 5 nM [³H]Ro 25-6981 for 90 minutes at 4°C.

-

For the determination of non-specific binding, incubate a parallel set of sections in the presence of 10 μM this compound.[4]

-

Wash the sections three times in buffer alone at 4°C (twice for 5 minutes and once for 15 minutes).

-

Perform a quick dip in ice-cold distilled water.

-

Rapidly dry the sections in a stream of cold air.

-

Expose the sections to tritium-sensitive imaging plates for an appropriate duration (e.g., 4 days).

-

Analyze the resulting autoradiograms to quantify the specific binding.

Calcium Influx Assay

This protocol describes a method to measure the inhibition of NMDA-induced calcium influx in primary neuronal cultures.

Objective: To determine the functional potency (EC₅₀) of this compound in blocking GluN2B-mediated calcium entry.

Materials:

-

Primary neuronal cell culture (e.g., from chicken embryo forebrain)

-

Fura-2 AM (or other suitable calcium indicator dye)

-

NMDA (200 μM)

-

Glycine (100 μM)

-

This compound (serial dilutions)

-

Fluorescence plate reader or microscope

Procedure:

-

Culture primary neurons on appropriate plates.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a solution containing NMDA and glycine to induce calcium influx.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope by monitoring the emission ratio of the calcium indicator.

-

The resulting rise in intracellular Ca²⁺ is expressed as a change in the emission ratio (e.g., 340/380 nm for Fura-2).

-

Plot the inhibition of the calcium response against the concentration of this compound to determine the EC₅₀ value.

In Vivo Microinfusion

This protocol outlines the general procedure for targeted brain microinfusion of this compound in rodents to study its behavioral effects.

Objective: To investigate the in vivo effects of this compound on brain function and behavior by direct administration into a specific brain region.

Materials:

-

Stereotaxic apparatus

-

Anesthesia

-

Surgical tools

-

Guide cannulae and internal infusion cannulae

-

Microinfusion pump

-

This compound (dissolved in sterile saline)

Procedure:

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

Perform a craniotomy to expose the skull over the target brain region.

-

Implant bilateral guide cannulae aimed at the desired coordinates.

-

Secure the cannulae assembly to the skull with dental cement.

-

Allow the animal to recover from surgery.

-

For microinfusion, gently restrain the animal and insert the internal infusion cannulae into the guide cannulae.

-

Connect the infusion cannulae to a microinfusion pump.

-

Infuse this compound at the desired concentration and volume (e.g., 0.1–2.0 μ g/0.5 μl) over a set period.

-

After infusion, leave the infusion cannulae in place for a short duration to allow for diffusion before withdrawal.

-

Conduct behavioral testing at the appropriate time point post-infusion.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol provides a general framework for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices and assessing the effect of this compound.

Objective: To measure the effect of this compound on NMDA receptor-mediated synaptic transmission.

Materials:

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Internal solution for micropipettes

-

This compound (e.g., 10 μM in aCSF)

Procedure:

-

Prepare acute brain slices from the region of interest using a vibratome in ice-cold aCSF.

-

Transfer the slices to a holding chamber with oxygenated aCSF to recover.

-

Place a slice in the recording chamber and perfuse with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Isolate NMDA receptor-mediated EPSCs pharmacologically (e.g., by blocking AMPA and GABA receptors).

-

Record baseline NMDA-EPSCs.

-

Bath-apply this compound at the desired concentration (e.g., 10 μM) and continue recording.

-

Analyze the amplitude and kinetics of the NMDA-EPSCs before and after the application of this compound to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to this compound's mechanism of action and experimental evaluation.

Caption: Simplified signaling pathway of NMDA receptor activation and its antagonism by this compound.

Caption: Workflow for a competitive radioligand binding assay to characterize this compound.

Caption: Logical flow of an in vivo microinfusion experiment using this compound.

Conclusion

This compound is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its well-characterized pharmacological profile makes it an indispensable tool for elucidating the complex roles of this receptor subtype in synaptic function and dysfunction. The experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers aiming to utilize this compound in their investigations, ultimately contributing to a deeper understanding of NMDA receptor biology and the development of novel therapeutic strategies.

References

- 1. A Review of Molecular Imaging of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site | Journal of Neuroscience [jneurosci.org]

Ro 04-5595: A Technical Guide for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of GluN2B-containing NMDA receptors in the complex mechanisms of synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in studying long-term potentiation (LTP) and long-term depression (LTD), and visualization of the associated signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of synaptic function and dysfunction.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and inhibiting NMDA receptors that incorporate the GluN2B subunit.[1] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity.[2] The influx of calcium (Ca2+) through the NMDA receptor channel is a key triggering event for both LTP and LTD.[2] By blocking GluN2B-containing receptors, this compound allows for the specific investigation of the signaling cascades and physiological consequences downstream of this particular receptor subtype.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| Ki | 31 nM | Rat Brain | Radioligand Binding Assay | [3] |

| Ki (relative to [3H]ifenprodil) | 2 nM | Rat Brain Slices | Radioligand Binding Assay | [4] |

| EC50 (inhibition of Ca2+ influx) | 186 ± 32 nM | Chicken Embryo Forebrain Cultures | Fura-2 Calcium Imaging |

Table 2: Effective Concentrations in In Vitro Electrophysiology

| Concentration | Effect | Preparation | Experimental Paradigm | Reference |

| 10 µM | Reduced NMDA-EPSC amplitude by -21.4 ± 1.9% in control rats | Oval Bed Nucleus of the Stria Terminalis (ovBNST) Slices | Whole-cell patch clamp | |

| 10 µM | No significant effect on NMDA-EPSC amplitude in cocaine self-administering rats (-0.21 ± 3.3%) | Oval Bed Nucleus of the Stria Terminalis (ovBNST) Slices | Whole-cell patch clamp | |

| 10 µM | Rescued LTD in cocaine-maintained rats | Oval Bed Nucleus of the Stria Terminalis (ovBNST) Slices | Whole-cell patch clamp |

Table 3: In Vivo Dosages and Effects

| Dosage | Effect | Species | Administration Route | Experimental Paradigm | Reference |

| 5-20 mg/kg | Dose-dependently inhibited methamphetamine-induced locomotor stimulation | Mice | Intraperitoneal (i.p.) | Behavioral Assay | |

| 10 mg/kg (for 6 days) | Reduced AMPA to NMDA ratio in cocaine self-administering rats | Rats | Intraperitoneal (i.p.) | Electrophysiology | |

| 0.1–2.0 µ g/0.5 µl | Dose-dependently potentiated associative morphine reward | Rats | Intracranial Microinfusion (Prelimbic Cortex) | Conditioned Place Preference |

Experimental Protocols

In Vitro Electrophysiology: Studying LTP and LTD

This protocol provides a general framework for investigating the effects of this compound on LTP and LTD in acute brain slices using whole-cell patch-clamp recordings.

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2.5 CaCl2, 26 NaHCO3, and 10 glucose).

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Whole-Cell Patch-Clamp Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Obtain whole-cell patch-clamp recordings from the target neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH).

-

Record excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

3. LTP/LTD Induction and this compound Application:

-

Establish a stable baseline recording of synaptic responses for at least 10-20 minutes.

-

To apply this compound, dissolve the compound in the aCSF to the desired final concentration (e.g., 10 µM) and perfuse the slice for a predetermined period before and during the plasticity-inducing stimulation.

-

For LTP induction: Apply a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

For LTD induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

-

Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.

4. Data Analysis:

-

Analyze the amplitude or slope of the evoked EPSCs/EPSPs.

-

Normalize the post-induction responses to the pre-induction baseline to quantify the degree of LTP or LTD.

-

Compare the effects of the induction protocol in the presence and absence of this compound to determine the role of GluN2B-containing NMDA receptors.

In Vivo Microinjection for Behavioral Studies

This protocol outlines a general procedure for investigating the effects of this compound on learning and memory using in vivo microinjections.

1. Surgical Implantation of Cannulae:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant bilateral guide cannulae aimed at the desired brain region (e.g., prelimbic cortex, hippocampus) using stereotaxic coordinates.

-

Secure the cannulae assembly to the skull with dental cement.

-

Allow the animal to recover for at least one week post-surgery.

2. Drug Preparation and Microinjection:

-

Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 0.1–2.0 µ g/0.5 µl).

-

On the day of the experiment, gently restrain the animal and insert the injection cannulae into the guide cannulae.

-

Infuse the this compound solution bilaterally over a period of a few minutes using a microinfusion pump.

-

Leave the injectors in place for an additional minute to allow for diffusion before withdrawal.

3. Behavioral Testing:

-

Conduct the desired behavioral task (e.g., conditioned place preference, Morris water maze, fear conditioning) at a specified time after the microinjection.

-

The specific timing will depend on the experimental question and the known pharmacokinetics of the drug.

-

Record and analyze the relevant behavioral parameters to assess the effects of GluN2B blockade on learning and memory.

Biochemical Assays: Western Blotting for Protein Phosphorylation

To investigate the downstream signaling effects of this compound, western blotting can be used to measure changes in the phosphorylation state of key proteins involved in synaptic plasticity, such as CaMKII and AMPA receptor subunits.

1. Sample Preparation:

-

Treat cultured neurons or brain slices with this compound and/or a plasticity-inducing stimulus.

-

Lyse the cells or tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CaMKII, anti-phospho-GluA1).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

To control for loading differences, normalize the intensity of the phospho-protein band to the intensity of a loading control protein (e.g., β-actin) or the total amount of the protein of interest (by re-probing the blot with an antibody against the total protein).

-

Compare the levels of protein phosphorylation across different experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the use of this compound.

Mechanism of this compound Action in Synaptic Plasticity.

Experimental Workflow for Studying Synaptic Plasticity with this compound.

References

Ro 04-5595 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a specific affinity for the NR2B (GluN2B) subunit.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its potential application in Alzheimer's disease (AD) research. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols from preclinical studies, and visualizes relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction to this compound

This compound is a tetrahydroisoquinoline derivative that acts as a non-competitive antagonist at the NMDA receptor, with selectivity for the GluN2B subunit.[1][2] The dysregulation of glutamatergic neurotransmission, particularly through NMDA receptors, is implicated in the pathophysiology of Alzheimer's disease, contributing to excitotoxicity, synaptic dysfunction, and neuronal loss. The selective blockade of GluN2B-containing NMDA receptors by compounds like this compound presents a potential therapeutic strategy to mitigate these detrimental effects. This compound has been utilized in preclinical research to investigate the role of GluN2B receptors in various neurological and psychiatric conditions. Recent computational and in vitro studies have highlighted this compound as a candidate for drug repurposing in Alzheimer's disease.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Efficacy

| Parameter | Value | Species/System | Reference |

| Ki | 31 nM | - | |

| EC50 | 186 ± 32 nmol/L | Chicken Embryo Forebrain Cultures |

Table 2: Comparative Binding Affinities

| Compound | Rank Order of Affinity | Reference |

| Ro 25-6981 | > CP-101,606 > this compound = ifenprodil >> eliprodil |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively antagonizing NMDA receptors containing the GluN2B subunit. These receptors are predominantly located in the forebrain, including the hippocampus and cortex, regions critically affected in Alzheimer's disease. The overactivation of these receptors by glutamate is thought to contribute to a cascade of neurotoxic events, including excessive calcium influx, mitochondrial dysfunction, and the activation of apoptotic pathways. By blocking these receptors, this compound may help to restore neuronal calcium homeostasis and reduce excitotoxicity.

Furthermore, NMDA receptor signaling is intricately linked to the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, the two central pathological hallmarks of Alzheimer's disease. While direct evidence for this compound's impact on these pathways is still emerging, its role as a GluN2B antagonist suggests potential modulation of downstream signaling cascades relevant to AD pathogenesis.

Caption: Signaling pathway of this compound as a GluN2B antagonist.

Experimental Protocols

This section details the methodologies for key experiments involving this compound in the context of Alzheimer's disease research.

In Vitro BACE1 Inhibition Assay

A study investigating repurposed drugs for Alzheimer's disease included this compound in a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor screening assay.

-

Objective: To measure the inhibitory activity of this compound on the BACE1 enzyme.

-

Materials:

-

This compound

-

BACE1 enzyme

-

BACE1 substrate solution

-

10% DMSO for dilution

-

96-well white plate with a flat transparent bottom

-

-

Protocol:

-

Dilute this compound in 10% DMSO to achieve a final concentration of 100 μM in the well.

-

In a 96-well plate, mix 50 μL of the diluted this compound sample with 2 μL of BACE1 enzyme.

-

Add 50 μL of the BACE1 substrate solution to the mixture.

-

The assay is performed in triplicate for each compound.

-

Measure the enzymatic activity by detecting the fluorescence resulting from the cleavage of the substrate.

-

Data from two time points in the linear range (e.g., 10 min and 30 min) are used to confirm enzyme inhibition, which is indicated by a reduction in relative fluorescence.

-

Caption: Workflow for the in vitro BACE1 inhibition assay.

In Vivo Studies in Animal Models of Alzheimer's Disease

While specific in vivo studies focusing solely on this compound in Alzheimer's models are not extensively detailed in the currently available literature, a computational repurposing study identified it as a candidate for testing in the later stages of the disease (Braak stages III-IV). A general protocol for evaluating such a compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model, is outlined below. The 5XFAD mouse model is characterized by the expression of human APP and PSEN1 transgenes with five familial AD mutations, leading to an early and aggressive amyloid pathology.

-

Objective: To assess the in vivo efficacy of this compound on cognitive deficits and AD-related pathology in a transgenic mouse model.

-

Animal Model: 5XFAD transgenic mice and wild-type littermates.

-

Experimental Groups:

-

5XFAD mice treated with this compound

-

5XFAD mice treated with vehicle

-

Wild-type mice treated with this compound

-

Wild-type mice treated with vehicle

-

-

Protocol:

-

Drug Administration: The route of administration (e.g., intraperitoneal, oral gavage) and the dosage of this compound would need to be determined based on its pharmacokinetic properties. Treatment duration would typically span several weeks to months.

-

Behavioral Testing: A battery of behavioral tests should be conducted before and after the treatment period to assess cognitive function. Examples include:

-

Y-maze: To evaluate spatial working memory.

-

Morris Water Maze: To assess spatial learning and memory.

-

Fear Conditioning: To test associative learning and memory.

-

-

Post-mortem Tissue Analysis: Following the completion of behavioral testing, mice are euthanized, and brain tissue is collected for pathological and biochemical analyses.

-

Immunohistochemistry: To visualize and quantify amyloid plaques and gliosis.

-

ELISA: To measure the levels of Aβ40 and Aβ42 in brain homogenates.

-

Western Blotting: To assess the levels of key proteins involved in APP processing and tau phosphorylation.

-

-

Caption: General workflow for an in vivo study in an AD mouse model.

Discussion and Future Directions

This compound represents a promising research tool for investigating the role of GluN2B-containing NMDA receptors in the pathogenesis of Alzheimer's disease. Its selectivity allows for the specific interrogation of this receptor subtype's contribution to excitotoxicity, synaptic dysfunction, and potentially, the core pathological cascades of amyloid and tau.

The existing data, primarily from in silico and in vitro studies, provide a strong rationale for further preclinical evaluation. Future research should focus on comprehensive in vivo studies in relevant animal models of Alzheimer's disease to:

-

Determine the direct effects of this compound on amyloid-β and tau pathologies.

-

Elucidate the downstream signaling pathways modulated by this compound in the context of AD.

-

Establish a clear dose-response relationship for both cognitive improvement and pathological modification.

-

Assess the long-term safety and tolerability of chronic this compound administration.

Such studies will be crucial in determining the therapeutic potential of this compound and other GluN2B antagonists as a disease-modifying strategy for Alzheimer's disease.

Conclusion

This compound is a selective GluN2B antagonist with demonstrated in vitro activity. Its potential as a therapeutic agent for Alzheimer's disease is currently under investigation, with computational and initial in vitro findings suggesting it as a candidate for further research. This technical guide has provided a summary of the current knowledge on this compound, including its mechanism of action, quantitative data, and relevant experimental protocols, to aid researchers in the design and execution of future studies in this area.

References

The Role of Ro 04-5595 in Learning and Memory Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting specific activity against the GluN2B subunit.[1][2] The NMDA receptor, a key player in synaptic plasticity, is crucial for learning and memory processes. The differential roles of its subunits, particularly GluN2A and GluN2B, in mediating long-term potentiation (LTP) and long-term depression (LTD) have made subunit-selective antagonists like this compound invaluable tools in neuroscience research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in learning and memory studies, with a focus on experimental protocols and quantitative data.

Mechanism of Action

This compound exerts its effects by selectively binding to and inhibiting NMDA receptors containing the GluN2B subunit.[1][2] NMDA receptors are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's biophysical and pharmacological properties, as well as its downstream signaling cascades.

The activation of NMDA receptors requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block, allows for the influx of calcium ions (Ca2+). This Ca2+ influx is a critical trigger for the signaling pathways that underpin synaptic plasticity.

GluN2B-containing NMDA receptors are strongly coupled to downstream signaling molecules such as calcium-calmodulin-dependent protein kinase II (CaMKII), which is essential for the induction of LTP. By blocking GluN2B-containing receptors, this compound allows researchers to dissect the specific contribution of this subunit to various forms of synaptic plasticity and, consequently, to learning and memory.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Species/Tissue | Assay | Reference |

| Ki | 31 nM | Rat Brain | [3H]Ro 25-6981 binding | |

| Ki | 2 nM | Rat Brain Slices | [3H]ifenprodil binding | |

| EC50 | 186 ± 32 nM | Chicken Embryo Forebrain Cultures | Calcium Influx Assay |

Table 2: Effective Concentrations and Dosages in Experimental Paradigms

| Experimental Paradigm | Species | Concentration/Dosage | Effect | Reference |

| In Vitro Electrophysiology (LTD) | Rat (P14) Hippocampal Slices | 1 µM | Blocks LTD induction | |

| In Vitro Electrophysiology (LTP) | Rat (P14) Hippocampal Slices | 10 µM | Blocks LTP induction | |

| In Vitro Electrophysiology (NMDA-EPSC) | Rat (Adult) ovBNST Slices | 10 µM | Reduced NMDA-EPSC amplitude in control rats | |

| In Vivo Intraperitoneal Injection | Rat | 10 mg/kg | Rescued LTD in cocaine self-administering rats | |

| In Vivo Intracerebral Microinfusion | Rat | 2.0 µ g/0.5 µl | Potentiation of associative morphine reward |

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

This protocol provides a general framework for studying the effects of this compound on LTP and LTD in hippocampal slices. Specific parameters may need to be optimized for different experimental setups.

4.1.1 Slice Preparation

-

Anesthetize a juvenile (e.g., P14) or adult rat according to approved institutional animal care protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution may contain (in mM): 81.2 NaCl, 2.4 KCl, 23.4 NaHCO3, 1.4 NaH2PO4, 6.7 MgCl2, 0.5 CaCl2, 23.3 glucose, and 69.9 sucrose.

-

Rapidly dissect the brain and prepare 300-400 µm thick horizontal or sagittal hippocampal slices using a vibratome in ice-cold cutting solution.

-

Transfer slices to a holding chamber with oxygenated aCSF (e.g., containing in mM: 125 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 1 MgCl2, 2 CaCl2, and 25 glucose) at 32-34°C for at least 30 minutes, and then maintain at room temperature.

4.1.2 Electrophysiological Recording

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

-

Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.

-

For field recordings, place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

For whole-cell recordings, use a pipette solution such as (in mM): 130 Cs+MeSO3-, 1 EGTA, 5 HEPES, 2 Mg-ATP, 0.3 GTP, and 1 P-creatine.

-

Record baseline synaptic responses for at least 20 minutes before applying this compound.

4.1.3 LTP/LTD Induction and Drug Application

-

This compound Application: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute to the final desired concentration in aCSF immediately before use. Bath apply this compound for a sufficient period (e.g., 20 minutes) before inducing plasticity.

-

LTP Induction: A common protocol is high-frequency stimulation (HFS), such as two trains of 100 pulses at 100 Hz with a 20-second inter-train interval. Alternatively, a spike-timing-dependent plasticity (STDP) protocol can be used.

-

LTD Induction: A typical protocol is low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.

4.1.4 Data Analysis

-

Measure the slope of the field excitatory postsynaptic potential (fEPSP) or the amplitude of the excitatory postsynaptic current (EPSC).

-

Normalize the responses to the pre-induction baseline.

-

Compare the magnitude of LTP or LTD in the presence and absence of this compound.

Behavioral Assays: Y-Maze Spontaneous Alternation

The Y-maze task is used to assess spatial working memory.

4.2.1 Apparatus

-

A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.

4.2.2 Procedure

-

Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the test.

-

Testing:

-

Place the animal at the center of the maze.

-

Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is typically defined as all four paws entering the arm.

-

-

Data Analysis:

-

An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving this compound.

NMDA Receptor Activation and Downstream Signaling

Experimental Workflow for In Vitro Electrophysiology

Logical Relationship in Behavioral Testing (Y-Maze)

Conclusion

This compound is a critical pharmacological tool for elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity, learning, and memory. Its selectivity allows for the precise dissection of the signaling pathways governed by this specific subunit. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies. Further research employing this antagonist will undoubtedly continue to deepen our understanding of the molecular mechanisms underlying cognitive function and dysfunction.

References

Ro 04-5595 and its Interaction with Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective GluN2B negative allosteric modulator, Ro 04-5595, and its intricate interactions with dopamine pathways. This compound has emerged as a critical pharmacological tool for elucidating the role of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors in synaptic plasticity, neuronal function, and the pathophysiology of various neurological and psychiatric disorders. This document details the mechanism of action of this compound, presents a consolidation of quantitative data from multiple studies, provides in-depth experimental protocols for key assays, and visualizes the complex signaling cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic and dopaminergic systems.

Introduction

This compound is a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit.[1][2][3] Structurally, it is a tetrahydroisoquinoline derivative and a close analog of ifenprodil.[4][5] The NMDA receptor, a key player in excitatory neurotransmission, is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's biophysical and pharmacological properties. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are implicated in synaptic plasticity, learning, and memory.

The intricate relationship between the glutamatergic and dopaminergic systems is fundamental to numerous brain functions, including motor control, reward, and cognition. Dysregulation in the interplay between these two neurotransmitter systems is a hallmark of several neuropsychiatric conditions, such as schizophrenia, Parkinson's disease, and addiction. This compound, by selectively targeting GluN2B subunits, offers a precise tool to dissect the contribution of this specific NMDA receptor subtype to the modulation of dopamine pathways.

Mechanism of Action

This compound acts as a negative allosteric modulator of the NMDA receptor, meaning it binds to a site distinct from the glutamate or glycine binding sites to inhibit receptor function. It specifically targets the interface between the GluN1 and GluN2B subunits. This binding stabilizes a closed state of the ion channel, thereby reducing the influx of Ca2+ in response to glutamate and glycine binding. The selectivity of this compound for GluN2B-containing receptors allows for the targeted investigation of their role in dopamine-rich brain regions like the striatum and prefrontal cortex.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Data

| Parameter | Value | Species | Tissue/Cell Line | Radioligand/Assay | Reference |

| Ki | 31 nM | Rat | Brain membranes | [3H]Ro 25-6981 | |

| Ki | 2 nM | Rat | Brain slices | [3H]ifenprodil | |

| EC50 | 186 ± 32 nM | Chicken | Embryonic forebrain cell culture | Calcium influx assay |

Table 2: In Vivo Behavioral Pharmacology Data

| Species | Behavioral Model | Doses of this compound | Effect | Reference |

| Mice | Methamphetamine-induced locomotor activity | 5-20 mg/kg, i.p. | Dose-dependently decreased locomotor activity | |

| Rats | Cocaine self-administration | 10 mg/kg, i.p. for 6 days | Reduced AMPA/NMDA ratio in the bed nucleus of the stria terminalis | |

| Rats | Opiate reward (Conditioned Place Preference) | 1.0-2.0 µ g/0.5 µl (intra-prelimbic cortex) | Potentiated associative opiate reward |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to study the effects of this compound.

Radioligand Binding Assay (Competition)

This protocol is adapted from studies characterizing the binding of selective GluN2B ligands.

Objective: To determine the binding affinity (Ki) of this compound for GluN2B-containing NMDA receptors.

Materials:

-

Radioligand: [3H]Ro 25-6981 (a potent and selective GluN2B antagonist)

-

Tissue: Rat forebrain membranes

-

Buffers:

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

-

Non-specific binding control: 10 µM unlabeled this compound or another potent GluN2B antagonist.

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Dissect rat forebrains on ice and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of a fixed concentration of [3H]Ro 25-6981 (typically at or below its Kd).

-

100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol is based on standard methods for measuring extracellular dopamine in rodents.

Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with a suitable molecular weight cut-off)

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

-

This compound solution for administration (e.g., systemic or local perfusion).

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe with dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Sampling:

-

Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow the system to stabilize for at least 1-2 hours.

-

Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection or by adding it to the perfusion fluid).

-

Continue collecting dialysate samples for a defined period post-administration.

-

-

Dopamine Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.

-

Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the average baseline concentration.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of this compound on extracellular dopamine levels.

-

Whole-Cell Patch-Clamp Electrophysiology in Dopamine Neurons

This protocol is a synthesis of methods used for recording from midbrain dopamine neurons in brain slices.

Objective: To investigate the effect of this compound on NMDA receptor-mediated currents in identified dopamine neurons.

Materials:

-

Vibrating microtome

-

Recording chamber and perfusion system

-

Upright microscope with DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes for recording

-

Solutions:

-

Cutting solution (ice-cold, high sucrose or NMDG-based, bubbled with 95% O2/5% CO2).

-

Artificial cerebrospinal fluid (aCSF) for recording (containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2.5 CaCl2, bubbled with 95% O2/5% CO2).

-

Internal solution for the patch pipette (containing in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH).

-

-

NMDA, AMPA, and GABA receptor antagonists (e.g., DNQX, picrotoxin) to isolate NMDA receptor currents.

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate a young rodent (e.g., postnatal day 14-21 rat).

-

Rapidly remove the brain and place it in ice-cold cutting solution.

-

Cut horizontal or coronal slices (e.g., 250 µm thick) containing the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) using a vibrating microtome.

-

Transfer the slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF at 30-32°C.

-

Identify putative dopamine neurons in the VTA or SNc based on their location and large, round or fusiform soma under DIC optics.

-

Establish a whole-cell patch-clamp recording from a selected neuron.

-

Confirm the dopaminergic phenotype by observing characteristic electrophysiological properties, such as a slow, regular firing rate and a prominent hyperpolarization-activated cation current (Ih).

-

-

Isolation and Recording of NMDA Receptor Currents:

-

Voltage-clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor channel.

-

Add DNQX and picrotoxin to the aCSF to block AMPA/kainate and GABAA receptor-mediated currents, respectively.

-

Evoke synaptic currents by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

-

Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Bath-apply this compound at a known concentration and record the effect on the NMDA EPSCs.

-

-

Data Analysis:

-

Measure the amplitude and decay kinetics of the NMDA EPSCs before and after the application of this compound.

-

Analyze the data statistically to determine the percentage of inhibition of the NMDA receptor current by this compound.

-

Signaling Pathways and Dopamine Interaction

The interaction between GluN2B-containing NMDA receptors and dopamine signaling pathways is complex and bidirectional. This compound, by inhibiting GluN2B function, can modulate these interactions at multiple levels.

Downstream Signaling of GluN2B-Containing NMDA Receptors

Activation of GluN2B-containing NMDA receptors leads to Ca2+ influx, which in turn activates a variety of downstream signaling cascades that are crucial for synaptic plasticity.

Caption: Downstream signaling of GluN2B-containing NMDA receptors and inhibition by this compound.

Crosstalk between Dopamine D1 and NMDA Receptors

Dopamine D1 receptor activation can potentiate NMDA receptor function through PKA-mediated phosphorylation of NMDA receptor subunits. There is also evidence for a direct physical interaction between D1 receptors and NMDA receptors.

Caption: Crosstalk between dopamine D1 and GluN2B-NMDA receptors.

Experimental Workflow for Investigating this compound's Effect on Dopamine-Related Behavior

This diagram outlines a typical experimental workflow to assess the impact of this compound on a dopamine-mediated behavior, such as locomotor activity.

Caption: Experimental workflow for behavioral analysis of this compound.

Conclusion

This compound is an indispensable tool for probing the functional significance of GluN2B-containing NMDA receptors in the central nervous system. Its high selectivity allows for the precise dissection of the role of this NMDA receptor subtype in modulating dopamine pathways. The data and protocols presented in this guide highlight the utility of this compound in a range of experimental paradigms, from in vitro binding assays to in vivo behavioral studies. A thorough understanding of the interaction between this compound and the dopamine system is crucial for advancing our knowledge of the underlying mechanisms of neuropsychiatric disorders and for the development of novel therapeutic strategies targeting the glutamate-dopamine interface. Future research utilizing this compound and other selective ligands will continue to unravel the complexities of this critical neurotransmitter interplay.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Ro 04-5595

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and analytical characterization of Ro 04-5595, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties

This compound is a tetrahydroisoquinoline derivative. Its chemical identity is well-established through various analytical techniques.

IUPAC Name: 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol hydrochloride[1]

Chemical Formula: C₁₉H₂₂ClNO₂·HCl[2][3]

Molecular Weight: 368.30 g/mol [1][2]

| Property | Value | Source |

| CAS Number | 194089-07-1 (hydrochloride) | |

| Appearance | Pale yellow solid | |

| Purity | >95% (HPLC UV at 230 nm) | |

| Solubility | Soluble in water (up to 15 mM) and DMSO (up to 100 mM) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in the N-methylation of a key precursor. The synthesis of the radiolabeled analog, [¹¹C]this compound, is particularly well-documented and provides insight into the final step of the synthesis.

Synthesis of the N-desmethyl Precursor

The precursor for the final methylation step is 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline. While a detailed, multi-step synthesis from basic starting materials is not fully elucidated in a single source, the literature suggests a synthetic strategy involving a Pictet-Spengler reaction. This typically involves the condensation of a phenethylamine with an aldehyde or ketone followed by cyclization. For this compound's precursor, this would likely involve a derivative of 3-methoxy-4-hydroxyphenethylamine and a (4-chlorophenyl)acetaldehyde derivative.

Final N-methylation Step (Radiolabeling)

The final step in the synthesis of [¹¹C]this compound involves the N-methylation of the desmethyl precursor.

Experimental Protocol:

-

Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline) is used as the starting material.

-

Methylating Agent: [¹¹C]Iodomethane is employed for the methylation.

-

Solvent and Conditions: The reaction is carried out in dimethylformamide (DMF) at a temperature of 40°C for 1 minute.

-

Method: The "captive solvent" method is utilized for this radiosynthesis.

Quantitative Data for Radiosynthesis:

| Parameter | Value |

| Radiochemical Yield | 13 ± 3% |

| Radiochemical Purity | >99% |

| Molar Activity | 12–43 MBq/nmol |

Analytical Characterization

A suite of analytical techniques is used to confirm the structure and purity of this compound and its precursors.

| Analytical Technique | Description |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are recorded on a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.0 ppm for ¹³C). |

| Mass Spectrometry (MS) | High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity is assessed by HPLC with UV detection at 230 nm. For metabolite analysis, a C18 column is used with a mobile phase of 0.1% phosphoric acid in water and acetonitrile. |

| Thin-Layer Chromatography (TLC) | TLC is performed on silica gel 60 F₂₅₄ coated aluminum plates for reaction monitoring. |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the GluN2B subunit of the NMDA receptor. This selectivity is crucial for its pharmacological profile.

| Parameter | Value |

| Binding Affinity (Kᵢ) | 2 nM (relative to [³H]ifenprodil) |

| Binding Affinity (Kᵢ) | 31 nM (hydrochloride salt) |

| EC₅₀ | 186 ± 32 nmol/L |

Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. This compound exerts its effect by binding to the GluN2B subunit and inhibiting the influx of Ca²⁺ ions.

Caption: Antagonistic action of this compound on the NMDA receptor.

Experimental Workflow: Synthesis and Analysis

The overall workflow for the synthesis and analysis of this compound involves several key stages, from the synthesis of the precursor to the final characterization.

References

An In-Depth Technical Guide on the Pharmacokinetics and In Vivo Metabolism of Ro 04-5595

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 is a selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki of 31 nM.[1] It is a close structural analogue of the analgesic Versidyne (Methofoline) and has been primarily investigated as a potential radiotracer for Positron Emission Tomography (PET) imaging to study the distribution and density of GluN2B receptors in the brain.[2][3][4] This guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of this compound, with a focus on its application in preclinical research.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in rodents using its radiolabeled form, [11C]this compound. The data suggests moderate brain uptake and relatively fast washout kinetics.

Absorption and Distribution

Following intravenous injection in rats, [11C]this compound enters the brain, reaching a peak standardized uptake value (SUV) of approximately 0.7. The peak brain concentration is observed at around 5 minutes post-injection, followed by a washout period over the next 65 minutes. In the presence of a low specific activity, the brain radioactivity concentration peaked earlier (at 1 minute) and at a higher value (0.9% ID/mL), which is suggested to be due to the blocking of peripheral binding sites. Autoradiography studies using [3H]this compound in rodent brain sections have shown strong binding in GluN2B-rich regions such as the cerebral cortex, hippocampus, thalamus, and striatum, with low binding in the cerebellum, an area with a low concentration of NR2B receptors.

Metabolism

In vivo studies in rats have indicated that this compound undergoes metabolism, leading to the formation of polar radiometabolites. Analysis of plasma from rats at 15 minutes post-injection of [11C]this compound revealed the presence of these radioactive metabolites. The rate of metabolism in plasma is high, with the parent fraction of the radioligand being 26%. While it is known that the metabolism of the related compound ifenprodil is rapid and occurs in the liver, the specific metabolic pathways and enzymes involved in the biotransformation of this compound have not been fully elucidated in the available literature.

Excretion

Detailed information on the excretion pathways and rates for this compound and its metabolites is not extensively covered in the reviewed literature.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Species | Assay | Reference |

| Ki | 31 nM | Rat | In vitro binding assay | |

| Ki | 2 nM | Rat | Relative to [3H]ifenprodil in brain slices | |

| EC50 | 186 ± 32 nM | Chicken | Inhibition of calcium influx in forebrain cultures |

Table 2: In Vivo Pharmacokinetic Parameters of [11C]this compound in Rats

| Parameter | Value | Notes | Reference |

| Peak Brain Uptake (SUV) | ~0.7 | ||

| Time to Peak Brain Concentration (Tmax) | ~5 min | ||

| Washout Half-life (t1/2) | ~20 min | ||

| Parent Fraction in Plasma | 26% | At 17 ± 7 min post-injection |

Table 3: Radiosynthesis of [11C]this compound

| Parameter | Value | Reference |

| Radiochemical Yield | 13 ± 3% | |

| Radiochemical Purity | >99% | |

| Molar Activity | 12–43 MBq/nmol |

Experimental Protocols

In Vivo PET Imaging in Rats

-

Animal Model: Male Sprague-Dawley rats were used for the PET imaging studies.

-

Radiotracer Administration: [11C]this compound was injected intravenously.

-

PET Scanning: Dynamic PET scans were acquired over a period of 90 minutes.

-

Data Analysis: Time-activity curves (TACs) were generated for different brain regions to characterize the uptake and washout of the radiotracer.

In Vivo Metabolite Analysis

-

Sample Collection: Terminal blood samples were collected from anesthetized rats at 15 minutes post-injection of [11C]this compound. The brains were also dissected and homogenized.

-

Sample Preparation: Plasma and brain homogenate samples were processed to extract the parent compound and its metabolites.

-

Analytical Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) was used to separate the parent [11C]this compound from its radioactive metabolites.

-

Column: Xterra RP C18 (2.1×150 mm, 5µm)

-

Mobile Phase: 0.1 % Phosphoric acid in water (45%) and acetonitrile (55%)

-

Flow Rate: 0.3 mL/min

-

Temperature: 30 °C

-

Detection: UV at 218 nm and a radiodetector.

-

Visualizations

Caption: Experimental workflow for the in vivo PET imaging and metabolite analysis of [11C]this compound in rats.

References

Methodological & Application

Application Notes and Protocols for Ro 04-5595 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on the use of Ro 04-5595, a selective GluN2B subunit-containing NMDA receptor antagonist, for in vivo mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The GluN2B subunit is predominantly expressed in the forebrain and is implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuronal damage in excitotoxic conditions. Consequently, this compound and other GluN2B antagonists are valuable research tools for investigating the role of this receptor subunit in neurological disorders and as potential therapeutic agents.

Data Presentation: Dosage and Administration

The following tables summarize the available quantitative data for this compound and other relevant GluN2B antagonists in rodent models. It is important to note that optimal dosage can vary significantly depending on the mouse strain, age, disease model, and specific experimental endpoint.

Table 1: this compound Dosage in Rodent Studies

| Species | Model | Dosage Range | Administration Route | Key Findings |

| Mouse | Methamphetamine-induced locomotor activity | 5-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of hyperlocomotion. |

| Rat | Cocaine self-administration | 10 mg/kg | Intraperitoneal (i.p.) | Reduced AMPA/NMDA ratio in the bed nucleus of the stria terminalis. |

| Rat | Reward signaling | 0.825, 1.65 nmol/0.5 μl/side | Microinjection into the ventral midbrain | No significant effect on reward thresholds.[1] |

Table 2: Dosage of Other GluN2B Antagonists in Mouse Studies

| Compound | Model | Dosage Range | Administration Route | Key Findings |

| Ro 25-6981 | Alzheimer's Disease (Aβ-mediated synaptic plasticity disruption) | 3-12 mg/kg | Intraperitoneal (i.p.) | Prevented Aβ-mediated inhibition of long-term potentiation (LTP).[2] |

| Ifenprodil | Hypoxic-Ischemic Brain Damage (HIBD) | 20 mg/kg | Intraperitoneal (i.p.) | Attenuated neuronal apoptosis. |

Note: The provided dosages should be considered as a starting point for dose-range finding studies in your specific mouse model.

Experimental Protocols

Formulation of this compound for In Vivo Administration

For intraperitoneal (i.p.) injection, this compound hydrochloride can be dissolved in sterile saline. It is recommended to prepare fresh solutions for each experiment. The solubility of this compound in aqueous solutions may be limited, and the use of a vehicle may be necessary for higher concentrations. A common vehicle for in vivo studies consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

Protocol for Vehicle Formulation:

-

Dissolve the required amount of this compound in DMSO.

-

Add PEG300 and mix thoroughly.

-

Add Tween 80 and mix.

-

Finally, add saline to reach the final volume and mix until a clear solution is obtained.

Intraperitoneal (i.p.) Injection Protocol in Mice

This protocol describes the standard procedure for administering this compound via intraperitoneal injection.

Materials:

-

This compound solution

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg).

-

Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck (scruffing) to immobilize the head and body. Turn the mouse to expose its abdomen.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[3][4] This location avoids vital organs such as the cecum and bladder.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[5]

-

Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Administration: If no fluid is aspirated, slowly and steadily inject the this compound solution.

-

Withdrawal and Recovery: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.

Mandatory Visualizations